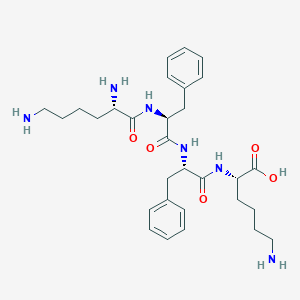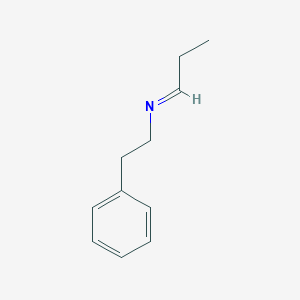
Benzeneethanamine, N-propylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanamine, N-propylidene-: is an organic compound with the molecular formula C11H15N . It is a derivative of phenethylamine, where the amino group is substituted with a propylidene group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzeneethanamine, N-propylidene- can be synthesized through several methods. One common approach involves the reaction of phenethylamine with propionaldehyde under acidic conditions. The reaction typically proceeds via a condensation mechanism, forming the imine linkage between the amino group of phenethylamine and the aldehyde group of propionaldehyde.
Industrial Production Methods: In industrial settings, the production of Benzeneethanamine, N-propylidene- often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Benzeneethanamine, N-propylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group back to the primary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Benzeneethanamine, N-propylidene- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It is used in the development of drugs targeting neurological disorders.
Medicine: Benzeneethanamine, N-propylidene- has potential applications in medicinal chemistry. It is explored for its role in developing new therapeutic agents for treating conditions such as depression and anxiety.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as a precursor in the manufacture of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzeneethanamine, N-propylidene- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to physiological effects. For example, in the context of neurotransmitter systems, it may influence the release or uptake of neurotransmitters, thereby affecting neuronal signaling pathways.
Comparación Con Compuestos Similares
Phenethylamine: The parent compound, which lacks the propylidene substitution.
N-Methylphenethylamine: A derivative with a methyl group instead of a propylidene group.
N,N-Dimethylphenethylamine: A compound with two methyl groups on the amino nitrogen.
Uniqueness: Benzeneethanamine, N-propylidene- is unique due to its specific substitution pattern. The presence of the propylidene group imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
392686-83-8 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
N-(2-phenylethyl)propan-1-imine |
InChI |
InChI=1S/C11H15N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3 |
Clave InChI |
JDJUDANWWDOKMI-UHFFFAOYSA-N |
SMILES canónico |
CCC=NCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


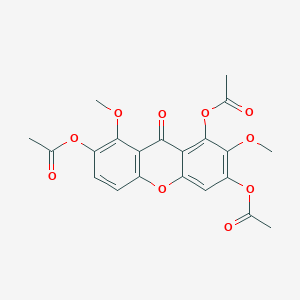
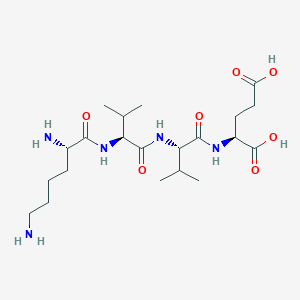
![2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14234411.png)
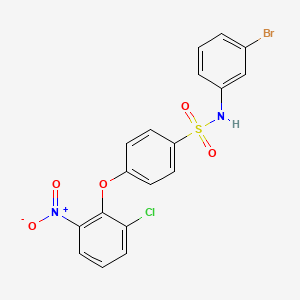
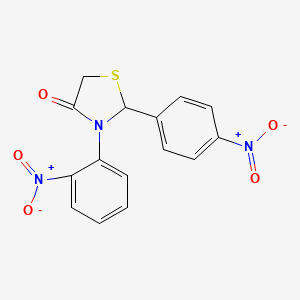
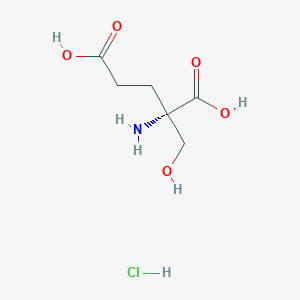
![5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B14234431.png)
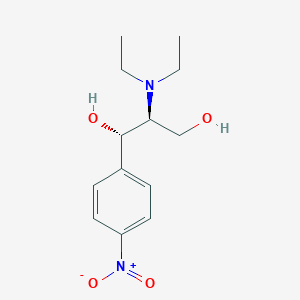
![1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-](/img/structure/B14234439.png)
![2,2'-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid](/img/structure/B14234447.png)
![N-[2-(Methylcarbamothioyl)phenyl]benzamide](/img/structure/B14234452.png)

![2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14234474.png)
